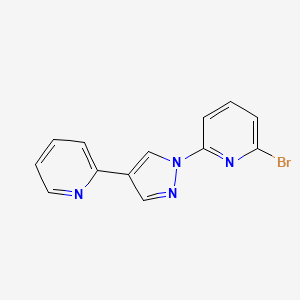
2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-chloropyridine and 4-pyridin-2-yl-1H-pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2-bromo-6-chloropyridine is reacted with 4-pyridin-2-yl-1H-pyrazole under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Coupling: Biaryl or styrene derivatives.
Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of organic electronic materials.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes for catalysis and other applications.
Mecanismo De Acción
The mechanism of action of 2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine depends on its application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
Coordination Chemistry: As a ligand, it coordinates with metal centers, influencing the reactivity and properties of the resulting complexes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine
- 2-(1H-Pyrazol-1-yl)pyridine
Uniqueness
2-Bromo-6-(4-pyridin-2-yl-1H-pyrazol-1-yl)pyridine is unique due to the specific positioning of the bromine atom and the pyrazole ring, which can influence its reactivity and binding properties in coordination chemistry and medicinal applications.
Propiedades
Fórmula molecular |
C13H9BrN4 |
|---|---|
Peso molecular |
301.14 g/mol |
Nombre IUPAC |
2-bromo-6-(4-pyridin-2-ylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C13H9BrN4/c14-12-5-3-6-13(17-12)18-9-10(8-16-18)11-4-1-2-7-15-11/h1-9H |
Clave InChI |
MKOBPQXCGSPRHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CN(N=C2)C3=NC(=CC=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Iodophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B8605356.png)
![4-[(4-Fluorophenyl)methyl]-2-iodothiophene](/img/structure/B8605374.png)

![N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]-2,6-difluoro-benzamide](/img/structure/B8605392.png)



![[4-(trans-4-Propylcyclohexyl)phenyl]acetic acid](/img/structure/B8605437.png)
![4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B8605442.png)


